molecular formula C40H58N4O4S B1654907 2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 2907-88-2

2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

Cat. No. B1654907
CAS RN: 2907-88-2
M. Wt: 691 g/mol
InChI Key: JQYJJPSTWWRURQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the amide groups could participate in addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple dicyclohexylamino groups could impact its solubility and reactivity .

Scientific Research Applications

Crystal Structure Studies

  • Crystal Structure Analysis: The compound's analogs, such as N4-acetylsulfadiazine, have been studied for their crystal structures. For example, the X-ray structure of a copper(II) complex with N4-acetylsulfadiazine showed a centrosymmetric configuration and moderate growth inhibition of bacteria in vitro. This research highlights the compound's potential in the development of new antibacterial agents with unique structural properties (Obaleye, Caira, & Tella, 2008).

Synthesis of New Compounds

  • Synthesis of Heterocyclic Compounds: Derivatives of the compound have been synthesized, exploring their potential as antimicrobial agents. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporatinga sulfamoyl moiety were synthesized for use as antimicrobial agents. This underscores the significance of this compound in creating new pharmacologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity

  • Antimicrobial Evaluation: The compound's derivatives have been actively researched for their antimicrobial properties. For instance, various novel derivatives were synthesized and screened for antimicrobial activity, demonstrating promising results. This indicates the compound's relevance in the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Application in Material Science

  • Electron Coupling in Chromophores: Research into the compound's derivatives in the context of material science, particularly in two-photon absorption, has been conducted. Studies reveal that electron coupling due to π-electron delocalization in these compounds leads to a significant enhancement of two-photon absorption, indicating potential applications in photonics and materials science (Wang et al., 2008).

properties

IUPAC Name

2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJJPSTWWRURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284445
Record name n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2907-88-2
Record name NSC37249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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